molecular formula C2H4N2O2S B1280033 Cyanomethanesulfonamide CAS No. 41827-87-6

Cyanomethanesulfonamide

Cat. No. B1280033
CAS RN: 41827-87-6
M. Wt: 120.13 g/mol
InChI Key: PLEATGIFHFOQGS-UHFFFAOYSA-N
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Description

Cyanomethanesulfonamide is a chemical compound that has been studied for its potential as a carbonic anhydrase inhibitor. Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition has therapeutic implications in various diseases. The compound has been synthesized through reactions involving arylsulfonyl halides and aminoacetonitrile, yielding derivatives with various aryl moieties . It has also been used as a starting material for the synthesis of a range of heterocyclic systems, including diazoles, oxadiazoles, triazoles, and pyrimidines .

Synthesis Analysis

The synthesis of cyanomethanesulfonamide derivatives has been achieved by reacting arylsulfonyl halides with aminoacetonitrile . Additionally, cyanomethanesulfonyl chloride has been used to produce cyanomethanesulfonamides, which can be further transformed into various heterocyclic systems . A novel nanostructured solid acid, tricyanomethanesulfonic acid (TCMS), was synthesized from cyanomethanesulfonamide and used as a catalyst for the synthesis of chromene derivatives .

Molecular Structure Analysis

The molecular structure of cyanomethanesulfonamide derivatives has been characterized using various spectroscopic techniques. The derivatives have been well characterized, and their stereochemistry has been elucidated when necessary . The TCMS catalyst was fully characterized by FTIR, NMR, mass spectrometry, XRD, SEM, TEM, TG, and DTG analyses .

Chemical Reactions Analysis

Cyanomethanesulfonamides have been involved in reactions with amines, phenylhydrazine, esters, and nitrosating agents to yield a variety of heterocyclic compounds . They have also reacted with aromatic aldehydes to produce addition products and with benzonitrile to yield 2-amino-1-cyano-2-phenylethenesulfonamides . These reactions have opened pathways to new ring systems such as benzopyrano[3,2-e][1,2,4]thiadiazine .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanomethanesulfonamide derivatives have been inferred from their inhibitory activity against carbonic anhydrase isozymes. Some derivatives have shown moderate inhibitory activity, with inhibition constants in the nanomolar range for certain isozymes . The N-cyanomethylsulfonamide zinc binding group has been found to be less effective than other groups for the design of potent carbonic anhydrase inhibitors . The TCMS catalyst exhibited good stability and could be recycled multiple times without loss of catalytic activity .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Cyanomethanesulfonamide serves as a starting material in synthesizing various heterocyclic systems. For instance, it is used in the synthesis of 1,2-Diazol-4-sulfonamides, 1,2,4- and 1,2,5-Oxadiazol-3-sulfonamides, and 1,2,3-Triazol-4-sulfonamides. These heterocyclic systems have potential applications in various fields, including pharmaceuticals and materials science (Winterwerber, Geiger, & Otto, 2006).

Reactions with Aldehydes and Synthesis of Novel Compounds

Cyanomethanesulfonamides react with aldehydes to produce 1-cyano-2-arylethenesulfonamides and 2-amino-1-cyano-2-phenylethenesulfonamides. These reactions open pathways for the synthesis of new compounds with potential applications in chemistry and pharmacology (Winterwerber, Geiger, Predoiu, & Otto, 2006).

properties

IUPAC Name

cyanomethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2O2S/c3-1-2-7(4,5)6/h2H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEATGIFHFOQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30489980
Record name 1-Cyanomethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanomethanesulfonamide

CAS RN

41827-87-6
Record name 1-Cyanomethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyanomethanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Winterwerber, R Geiger, HH Otto - Monatshefte für Chemie/Chemical …, 2006 - Springer
… solution of the cyanomethanesulfonamide in EtOH is slowly added to that aqueous solution at room temperature [15] (Scheme 4). The N-hydroxyamidines 11 were identified by usual …
Number of citations: 7 link.springer.com
M Winterwerber, R Geiger, U Predoiu… - Monatshefte für Chemie …, 2006 - Springer
Reactions of cyanomethanesulfonamides with aromatic aldehydes in the presence of AcOH and piperidine produced the addition products, the 1-cyano-2-arylethenesulfonamides, …
Number of citations: 2 link.springer.com
OW Woltersdorf Jr, CM Robb, JB Bicking… - Journal of Medicinal …, 1976 - ACS Publications
… The following synthetic intermediates were prepared as described in the cited references: cyanomethanesulfonamide,4 bis(methylsulfonylmethane),5 diphenyl sulfoacetate.4 …
Number of citations: 9 pubs.acs.org
RL Abbott - 1962 - search.proquest.com
… XXV Several routes to cyanomethanesulfonamide (XXVI) were explored before a successful method was found. Sodium iodomethanesulfonate (XXVIII)(14), when treated with phos …
Number of citations: 0 search.proquest.com
AF Eleev, GA Sokol'skii, IL Knunyants - … of the Academy of Sciences of the …, 1978 - Springer
… We found that ammonolysis of (I) in ether, benzene, and other solvents gives a mixture of two products not containing fluorine, viz., cyanomethanesulfonamide (XI)and a ~-Lminoetlmne-…
Number of citations: 4 link.springer.com
M BÜYÜKBAYRAM - 2014
Number of citations: 0

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